N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Description

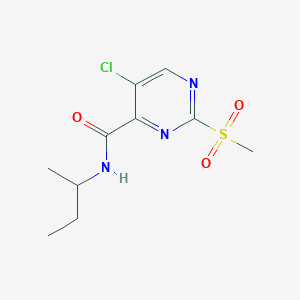

N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro substituent at position 5, a methylsulfonyl group at position 2, and a branched butan-2-yl carboxamide moiety at position 2. The butan-2-yl chain contributes moderate lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C10H14ClN3O3S |

|---|---|

Molecular Weight |

291.76 g/mol |

IUPAC Name |

N-butan-2-yl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C10H14ClN3O3S/c1-4-6(2)13-9(15)8-7(11)5-12-10(14-8)18(3,16)17/h5-6H,4H2,1-3H3,(H,13,15) |

InChI Key |

BJTMNLYPSJFEMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfonyl groups. The final step involves the attachment of the butan-2-yl group to the pyrimidine ring. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and alkylating agents. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidine-4-carboxamides, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Observations:

Position 2 Modifications: Sulfonyl vs. Sulfanyl: The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with thioether derivatives (e.g., ethylsulfanyl in ), which are less polar and may reduce metabolic oxidation rates. Aromatic Sulfonyl Groups: Fluorobenzylsulfonyl () enhances electronic effects and bioavailability via fluorine’s electronegativity, whereas benzylsulfonyl () lacks this advantage.

Position 4 Substitutions: Aliphatic vs. Aromatic: The target’s butan-2-yl group offers moderate lipophilicity compared to aromatic substituents like 2-pyridinyl () or 2-(trifluoromethyl)phenyl (), which may improve target affinity but reduce solubility.

Biological Implications :

- Sulfonyl groups (target, ) are superior leaving groups compared to sulfanyl derivatives, favoring nucleophilic substitution reactions.

- Fluorine and trifluoromethyl groups () enhance metabolic stability and binding interactions through hydrophobic and electrostatic effects.

- Thioether-containing compounds () may exhibit prolonged half-lives due to slower oxidation but could face reduced target engagement.

Research Findings and Trends

- Synthetic Accessibility : Compounds with simpler substituents (e.g., methylsulfonyl, butan-2-yl) are more synthetically tractable than those with complex aromatic or heterocyclic groups .

- Pharmacokinetic Predictions : The target’s branched aliphatic chain likely balances solubility and membrane permeability better than highly lipophilic analogs (e.g., dimethoxyphenyl in ).

- Structure-Activity Relationships (SAR) : Fluorine and sulfonyl groups are recurrent in high-priority compounds (), suggesting their importance in optimizing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.